2,3,4-Tri-O-benzoyl-L-fucopyranose
2,3,4-Tri-O-benzoyl-L-fucopyranose
Brand Name:
Vulcanchem
CAS No.:
485821-70-3
VCID:
VC0016850
InChI:
InChI=1S/C27H24O8/c1-17-21(33-24(28)18-11-5-2-6-12-18)22(34-25(29)19-13-7-3-8-14-19)23(27(31)32-17)35-26(30)20-15-9-4-10-16-20/h2-17,21-23,27,31H,1H3/t17-,21+,22+,23-,27?/m0/s1
SMILES:
CC1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Molecular Formula:
C₂₇H₂₄O₈
Molecular Weight:
476.47
2,3,4-Tri-O-benzoyl-L-fucopyranose
CAS No.: 485821-70-3
Cat. No.: VC0016850
Molecular Formula: C₂₇H₂₄O₈
Molecular Weight: 476.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 485821-70-3 |
|---|---|
| Molecular Formula | C₂₇H₂₄O₈ |
| Molecular Weight | 476.47 |
| IUPAC Name | [(2S,3R,4R,5S)-4,5-dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl] benzoate |
| Standard InChI | InChI=1S/C27H24O8/c1-17-21(33-24(28)18-11-5-2-6-12-18)22(34-25(29)19-13-7-3-8-14-19)23(27(31)32-17)35-26(30)20-15-9-4-10-16-20/h2-17,21-23,27,31H,1H3/t17-,21+,22+,23-,27?/m0/s1 |
| SMILES | CC1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator